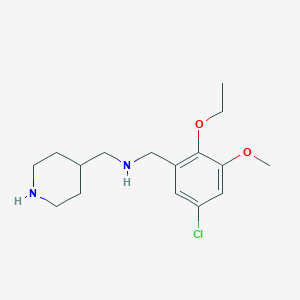![molecular formula C18H30N2O3 B271658 N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B271658.png)
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. This receptor is a ligand-gated ion channel that is predominantly expressed in sensory neurons and plays a key role in pain sensation. The development of P2X3 receptor antagonists like A-317491 has been an important area of research in the field of pain management.
Mechanism of Action
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide works by blocking the P2X3 receptor, which is involved in the transmission of pain signals from sensory neurons to the central nervous system. By blocking this receptor, this compound reduces the transmission of pain signals, leading to a reduction in pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. This compound has also been shown to reduce the activity of pain-sensing neurons in the spinal cord. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its efficacy in reducing pain.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has a number of advantages as a tool for studying pain. It is a highly selective antagonist of the P2X3 receptor, which allows for specific targeting of this receptor in preclinical studies. This compound has also been shown to be effective in reducing pain sensitivity in a variety of preclinical models, which suggests that it may be effective in treating a range of pain conditions. However, there are also limitations to the use of this compound in lab experiments. For example, it may have off-target effects on other receptors, which could complicate interpretation of results.
Future Directions
There are a number of future directions for research on N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide and related P2X3 receptor antagonists. One area of interest is the development of more potent and selective antagonists, which could improve the efficacy and safety of these drugs. Another area of interest is the exploration of the role of P2X3 receptors in other physiological processes, such as inflammation and immune function. Finally, there is interest in the development of novel drug delivery systems for P2X3 receptor antagonists, which could improve the bioavailability and pharmacokinetics of these drugs.
Synthesis Methods
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an intermediate, which is then converted to the final product through a series of reactions. The purity and yield of the final product can be optimized through careful purification techniques.
Scientific Research Applications
N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide has been extensively studied in preclinical models of pain and has shown promising results in reducing pain sensitivity. It has been shown to be effective in reducing both acute and chronic pain, and has been tested in models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have a favorable safety profile in preclinical studies.
properties
Molecular Formula |
C18H30N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H30N2O3/c1-7-22-16-10-14(11-19-13(2)3)8-9-15(16)23-12-17(21)20-18(4,5)6/h8-10,13,19H,7,11-12H2,1-6H3,(H,20,21) |
InChI Key |
DQHCFWFJJODPQA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)
